molecular formula C10H12N2O3 B8512057 acetyl-3(S)-pyridin-3-yl-beta-alanine

acetyl-3(S)-pyridin-3-yl-beta-alanine

Cat. No.: B8512057
M. Wt: 208.21 g/mol
InChI Key: XQZMKWNRWFUZLU-VIFPVBQESA-N
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Description

Acetyl-3(S)-pyridin-3-yl-beta-alanine is a synthetic or semi-synthetic compound featuring a beta-alanine backbone modified with a pyridin-3-yl group at the 3(S)-position and an acetyl moiety. This structure combines a non-proteinogenic amino acid (beta-alanine) with a pyridine ring, a heterocyclic aromatic system common in bioactive molecules.

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

(3S)-3-acetamido-3-pyridin-3-ylpropanoic acid

InChI

InChI=1S/C10H12N2O3/c1-7(13)12-9(5-10(14)15)8-3-2-4-11-6-8/h2-4,6,9H,5H2,1H3,(H,12,13)(H,14,15)/t9-/m0/s1

InChI Key

XQZMKWNRWFUZLU-VIFPVBQESA-N

Isomeric SMILES

CC(=O)N[C@@H](CC(=O)O)C1=CN=CC=C1

Canonical SMILES

CC(=O)NC(CC(=O)O)C1=CN=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Pyridine-Containing Derivatives

Pyridine derivatives are widely studied for their pharmacological and chemical properties. A key analog is N-(3-Hydroxypyridin-2-yl)acetamide (CAS 31354-48-0), which shares a pyridine ring and acetyl group but lacks the beta-alanine backbone.

Compound CAS Number Molecular Formula Molecular Weight Key Features
Acetyl-3(S)-pyridin-3-yl-beta-alanine Not provided C₁₀H₁₂N₂O₃* ~208.21 (calculated) Beta-alanine chain, 3(S)-pyridin-3-yl, acetyl group
N-(3-Hydroxypyridin-2-yl)acetamide 31354-48-0 C₇H₈N₂O₂ 152.15 Acetamide linked to pyridine, no amino acid backbone

*Inferred from IUPAC name.

This difference may affect solubility and receptor binding .

3(S)-Acetylated Hydroxyproline Analogs

Acetyl-3(S)Hyp-O-methyl ester (from collagen studies) shares the 3(S)-acetylated configuration. While hydroxyproline (Hyp) is a cyclic imino acid, the target compound’s beta-alanine backbone is linear.

Property This compound Acetyl-3(S)Hyp-O-Methyl Ester
Backbone Linear beta-alanine Cyclic hydroxyproline
Conformation Flexible Favors down puckered ring*
Biological Context Unknown Collagen stability

*As observed in collagen models .

Acetylated Natural Products

Compounds like aesculiside D (a triterpenoid) and 4’-acetyl-3’-isobutyroyloxymarmesin (a coumarin) illustrate acetylation’s role in modifying bioactivity. However, their macrocyclic or polycyclic frameworks differ starkly from the target compound’s linear structure.

Compound Class Acetylation Site Reported Activity
Aesculiside D Triterpenoid C-21 Cytotoxic (cell lines)*
4’-Acetyl-3’-isobutyroyloxymarmesin Coumarin C-4’ Cytotoxic (under study)*
This compound Modified amino acid Beta-alanine N-terminus Unknown

*Cytotoxicity data from plant extracts .

Acetylation in natural products often enhances lipophilicity and membrane permeability. The target compound’s acetylation may similarly influence its pharmacokinetics, but empirical data are lacking.

Research Findings and Gaps

  • Structural Insights : The 3(S) configuration in acetylated compounds (e.g., hydroxyproline derivatives) is critical for stabilizing specific conformations, suggesting that the target compound’s stereochemistry could modulate its interactions .
  • Synthetic Accessibility : Pyridine derivatives like N-(3-hydroxypyridin-2-yl)acetamide are commercially available, hinting at feasible synthetic routes for the target compound .
  • Biological Potential: While acetylated natural products show cytotoxicity, the target compound’s bioactivity remains unstudied.

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